

An In-depth Technical Guide to 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol

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Compound of Interest

Compound Name: 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol

Cat. No.: B1295947

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-2-(4-phenylpiperazino)-1-ethanol is a substituted phenylpiperazine derivative with potential pharmacological applications. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthesis pathway based on analogous compounds, and an exploration of its potential biological activities and mechanisms of action. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Properties

1-Phenyl-2-(4-phenylpiperazino)-1-ethanol, with the CAS Number 94262-62-1, is a complex organic molecule. Its fundamental chemical and physical properties are summarized in the table below.

Property	Value	Source
IUPAC Name	1-phenyl-2-(4-phenylpiperazin-1-yl)ethan-1-ol	N/A
CAS Number	94262-62-1	[1][2][3][4]
Molecular Formula	C ₁₈ H ₂₂ N ₂ O	[1][2][3][4]
Molecular Weight	282.38 g/mol	[1][2][3][4]
Boiling Point	449.1±40.0 °C (Predicted)	N/A
Density	1.132±0.06 g/cm ³ (Predicted)	N/A
pKa	14.63±0.20 (Predicted)	N/A
LogP	2.54 (Predicted)	N/A

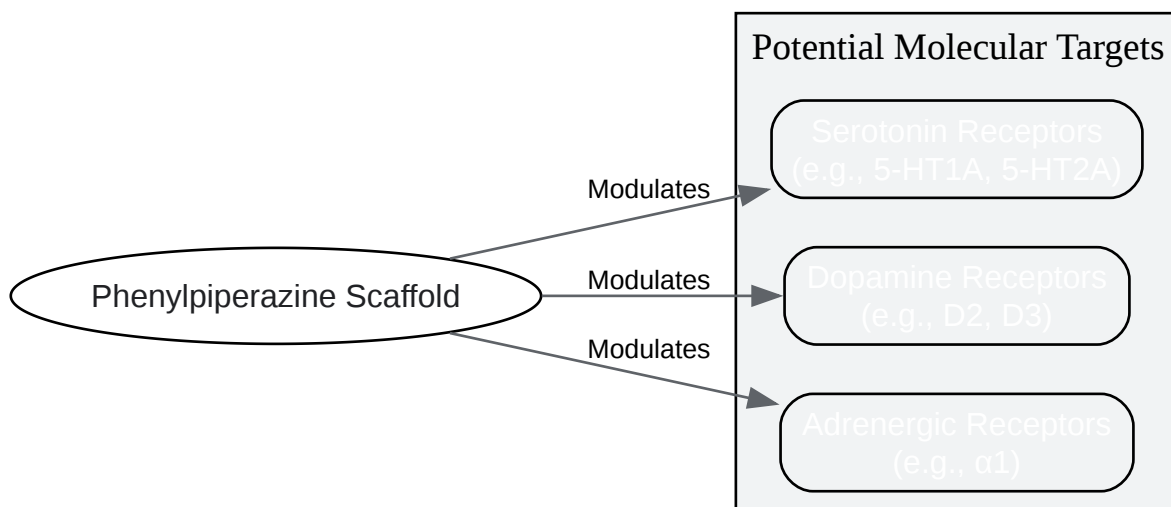
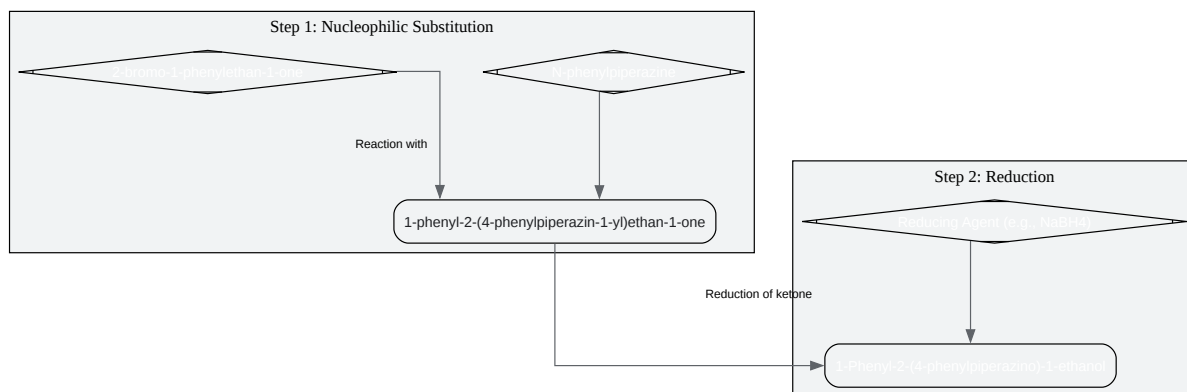
Note: Some physical properties are predicted values from chemical software and have not been experimentally verified in the available literature.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **1-Phenyl-2-(4-phenylpiperazino)-1-ethanol** is not readily available in the reviewed literature, a plausible and commonly employed synthetic route for analogous compounds can be extrapolated. This proposed synthesis involves a two-step process: nucleophilic substitution followed by reduction.

Proposed Synthesis Workflow

The synthesis would likely proceed as depicted in the following workflow diagram.



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